molecular formula C16H23NO5 B2628517 Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid CAS No. 126800-59-7

Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid

Cat. No. B2628517
M. Wt: 309.362
InChI Key: KZXRAYHRGMMYMD-LBPRGKRZSA-N
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Description

“Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid” is a compound that likely contains an amino acid structure with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect the amino group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve reactions like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The Boc group in the compound can be removed under acidic conditions, a process known as deprotection . Other potential reactions were not found in the search results.

Scientific Research Applications

Efficient Synthesis Methods

  • An efficient synthesis method for Boc-amino acid derivatives has been developed, using a process involving amino protection, reduction, hydroxyl derivation, and cyclization (Pan et al., 2015).

N-tert-Butoxycarbonylation Applications

  • Heteropoly acid H3PW12O40 has been used as an effective catalyst for N-tert-butoxycarbonylation of amines, including chiral α-amino alcohols and esters, to produce N-Boc derivatives (Heydari et al., 2007).

Stereoselective Addition in Synthesis

  • Phenyl selenyl chloride has been used for the stereoselective addition to methoxy alkenes derived from N-protected chiral α-amino acids, demonstrating a method to create new enantiomerically pure amino acids (Demarcus et al., 1999).

Tert-butyl Esters Synthesis

  • Tert-butyl fluorocarbonate (Boc-F) has been efficiently used for the synthesis of tert-butyl esters of N-protected amino acids, showing its utility in creating protected amino acid derivatives (Loffet et al., 1989).

Convergent Synthesis Applications

  • The convergent synthesis of N-Boc-protected amino acids has been reported, utilizing non-aldol aldol and cross-metathesis methodologies for the production of multifunctional targets (Meiries & Marquez, 2008).

Ring Opening Reactions in Synthesis

  • N-t-Butyloxycarbonyl (Boc) substituted cis-2-phenyl-3-aminooxetanes undergo ring expansion to oxazolidinones, demonstrating their utility in synthesizing either syn- or anti-1,2-amino alcohols (Bach & Schröder, 1997).

Inhibitory Properties

  • Studies on 2,3-methano-m-tyrosines have revealed their inhibitory effects on L-aromatic amino acid decarboxylase, highlighting potential applications in medicinal chemistry (Ahmad, Phillips, & Stammer, 1992).

Electrophilic Amination

  • Terminal tert-butyloxycarbonyl protected hydrazino acids have been synthesized using electrophilic amination, showcasing a method for creating modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).

properties

IUPAC Name

(3S)-4-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-12(10-14(18)19)9-11-5-7-13(21-4)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXRAYHRGMMYMD-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid

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